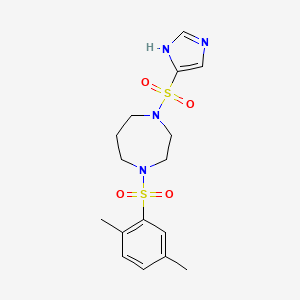

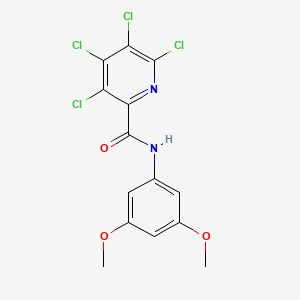

1-((1H-imidazol-4-yl)sulfonyl)-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1H-imidazol-4-yl)sulfonyl)-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane, also known as IDDP, is a small molecule compound that has been widely used in scientific research. IDDP belongs to the class of diazepane sulfonamides and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Diazo Transfer Reagents

Imidazole sulfonyl azides, including compounds similar to the query compound, are significant in synthetic chemistry for diazo-transfer reactions. These reactions are crucial for converting primary amines to azides, an essential step in synthesizing various nitrogen-containing compounds. For example, the stability and safety of imidazole-1-sulfonyl azide hydrogen sulfate make it a preferred reagent for such transformations, highlighting the importance of imidazole sulfonyl derivatives in synthesizing azides and related nitrogenous compounds (Potter et al., 2016).

Multicomponent Reactions

Research on 1-sulfonyl 1,4-diazepan-5-ones and their synthesis through multicomponent reactions followed by intramolecular nucleophilic substitution demonstrates the versatility of sulfonyl-diazepane derivatives in creating complex nitrogen-containing rings. These methodologies could be relevant for exploring the synthetic potential of the query compound, offering pathways to diverse molecular scaffolds (Banfi et al., 2007).

Modification of Biomolecules

The ability to introduce sulfonyl and imidazole groups into biomolecules, as demonstrated by the synthesis and application of dansyl derivatives for modifying histidine and tyrosine residues, underscores the potential biomedical applications of compounds like the query compound. These modifications can be crucial for studying protein function and developing novel bioconjugates (Buchta & Fridkin, 1985).

Luminescence Sensing

Dimethylphenyl imidazole derivatives have been studied for their luminescence properties, particularly in the context of lanthanide(III)-organic frameworks. These frameworks show selective sensitivity to benzaldehyde-based derivatives, indicating the potential of imidazole sulfonyl compounds in developing fluorescence sensors for specific chemicals (Shi et al., 2015).

Catalysis and Synthesis

The catalytic applications of imidazole-based compounds, such as in the synthesis of substituted imidazoles under solvent-free conditions, highlight the role of these compounds in facilitating chemical transformations. Such research points to the potential utility of the query compound in catalysis or as a building block in organic synthesis (Rahman et al., 2012).

properties

IUPAC Name |

1-(2,5-dimethylphenyl)sulfonyl-4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O4S2/c1-13-4-5-14(2)15(10-13)25(21,22)19-6-3-7-20(9-8-19)26(23,24)16-11-17-12-18-16/h4-5,10-12H,3,6-9H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GROHTGOPKUDWGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1H-imidazol-4-yl)sulfonyl)-4-((2,5-dimethylphenyl)sulfonyl)-1,4-diazepane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine](/img/structure/B2467814.png)

![N-(2,3-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2467823.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2467825.png)

![[(1R,2S,4S)-2-Amino-3,3-dimethylbicyclo[2.2.1]hept-2-yl]acetic acid hydrochloride](/img/structure/B2467826.png)

![2-(benzo[d]oxazol-2-ylthio)-N-((4-cyclohexylthiazol-2-yl)methyl)acetamide](/img/structure/B2467827.png)

![tert-butyl 2-amino-4-hydroxy-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B2467828.png)

![(1R,5R)-6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclopropan]-3-one](/img/structure/B2467836.png)

![3-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid](/img/structure/B2467837.png)